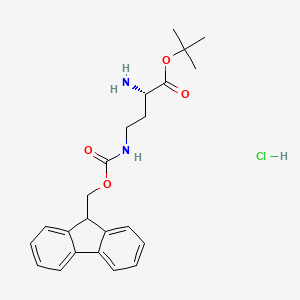
H-L-Dap(fmoc)-otbu hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-L-Dap(fmoc)-otbu hcl, also known as tert-butyl (S)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminobutanoate hydrochloride, is a chemical compound with the CAS Number: 2301859-03-8 . It has a molecular weight of 432.95 .
Molecular Structure Analysis
The molecular formula of this compound is C22H26N2O4*HCl. The exact structure can be found in various chemical databases .科学的研究の応用
1. Controlled Aggregation Properties
H-L-Dap(fmoc)-otbu hcl and similar modified amino acids have shown potential in forming self-assembled structures. These structures could be beneficial for designing novel nanoarchitectures with applications in material chemistry, bioscience, and biomedical fields (Gour et al., 2021).
2. Peptide Synthesis
Modified amino acids like this compound are crucial in peptide synthesis. They facilitate the creation of phosphonamide bonds and prevent common problems associated with conventional protecting groups (Ishibashi et al., 2010).
3. Nonnatural Amino Acid Creation
This compound derivatives are instrumental in synthesizing various nonnatural amino acids. These compounds are essential for combinatorial synthesis and have applications in drug development and biochemistry (Hamze et al., 2003).
4. Artificial Receptor Development
In the development of artificial receptors, the use of Fmoc-protected amino acids like this compound is prominent. These molecules can be integrated into macrocycles that exhibit binding properties, which are valuable in biochemical research (Billing & Nilsson, 2005).
5. Solid-Phase Peptide Synthesis
This compound and its derivatives are used in solid-phase peptide synthesis (SPPS) for creating complex peptides. They serve as building blocks, aiding in the synthesis of peptides like bacitracin A, with applications in exploring new treatments for drug-resistant pathogens (Lee et al., 1996).
6. Enantioseparation and Analysis
These modified amino acids are essential in the enantioseparation of other amino acids through capillary zone electrophoresis. This separation is crucial in analytical chemistry, especially for chiral compound analysis (Wu Hong-li, 2005).
7. Glycan Chain Extension in Biochemistry
In biochemistry, Fmoc-protected amino acids like this compound enhance the solubility of glycan-based compounds, facilitating enzymatic glycosylation. This process is pivotal in the study of glycobiology and the development of glycan-based therapeutics (Dudziak et al., 2000).
8. Synthesis of Orthogonally Protected Amino Acids
The synthesis of protected methyl esters of non-proteinogenic amino acids, such as 2,3-l-diaminopropanoic acid, utilizes this compound derivatives. These syntheses are vital in creating novel amino acids for various biochemical applications (Temperini et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl (2S)-2-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4.ClH/c1-23(2,3)29-21(26)20(24)12-13-25-22(27)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19;/h4-11,19-20H,12-14,24H2,1-3H3,(H,25,27);1H/t20-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPOYXSOEXMYDQ-BDQAORGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
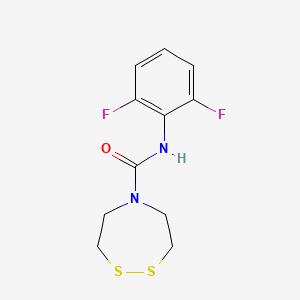
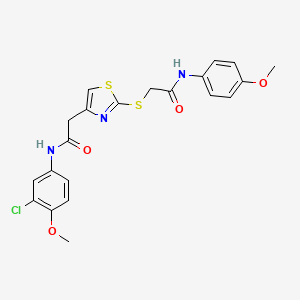
![1-(4-fluorophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2381607.png)
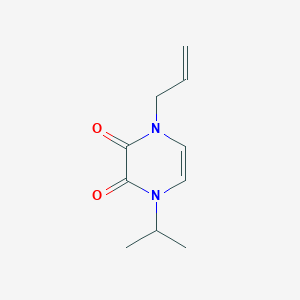
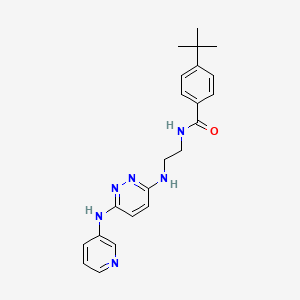
![3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2381611.png)
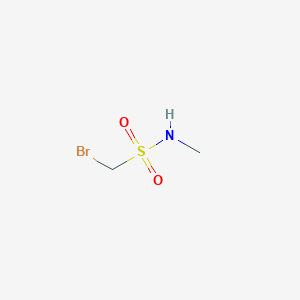
![[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]-(6-methyl-3,4-dihydro-2H-chromen-2-yl)methanone;hydrochloride](/img/structure/B2381613.png)

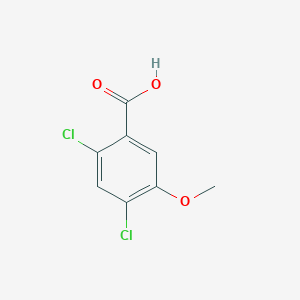

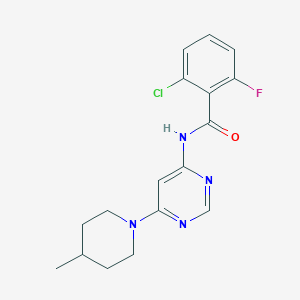
![2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2381621.png)

